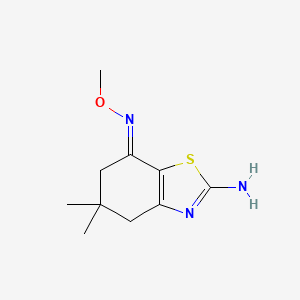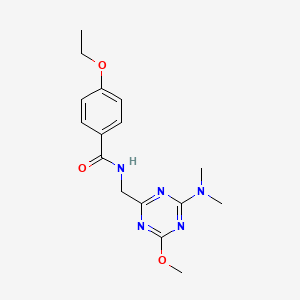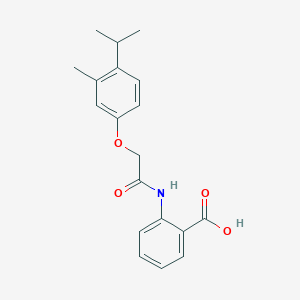![molecular formula C12H13N3O6S B2740839 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 866039-59-0](/img/structure/B2740839.png)
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound with different reagents .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability of the compound .科学的研究の応用
Carbonic Anhydrase Inhibition
Research has identified sulfonamide-containing compounds, closely related to the chemical structure of interest, as potential inhibitors of human carbonic anhydrase isoenzymes. These compounds have been synthesized and evaluated for their inhibitory effects on esterase activities of human carbonic anhydrase isoenzymes I and II, purified from erythrocyte cells. The inhibitory activity is quantified by the Ki values, indicating the potency of these compounds as carbonic anhydrase inhibitors. This property could be significant in the development of therapeutic agents targeting conditions associated with dysregulated carbonic anhydrase activity (Mert et al., 2015).
Synthesis of Optically Active α-Amino Acid Derivatives
Optically active syn-α-amidoalkylphenyl sulfones, which can be derived from compounds similar to the chemical of interest, have been synthesized from chiral aldehydes. These sulfones have shown potential in reacting with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity. The nitro derivatives obtained are crucial for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are important building blocks in the preparation of biologically active compounds (Foresti et al., 2003).
Metal Complex Formation and Coordination
Compounds featuring the sulfonamide group, akin to the one , have been used to synthesize metal complexes. These complexes have been characterized and studied for their structural and electrochemical properties. Such studies contribute to the understanding of the coordination chemistry of sulfonamide-based ligands and their interaction with metal centers, which is valuable in the field of catalysis and material science (Bermejo et al., 2000).
Enzyme Inhibition for Therapeutic Applications
The sulfonamide moiety, as part of pyrazole-based compounds, has been explored for its inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterase. These studies have shown that such compounds can effectively inhibit these enzymes, which is significant for the development of new therapeutic agents for conditions such as glaucoma, epilepsy, and Alzheimer's disease. The research also assesses the cytotoxicity of these compounds, ensuring their safety for potential medical use (Ozmen Ozgun et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S/c1-8-11(6-7-16)12(17)13-14(8)22(20,21)10-4-2-9(3-5-10)15(18)19/h2-5,16H,6-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPKSOYFWUNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332168 | |
| Record name | 4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866039-59-0 | |
| Record name | 4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2740757.png)
![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2740759.png)
![N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride](/img/structure/B2740760.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740764.png)




![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)
![Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740778.png)
